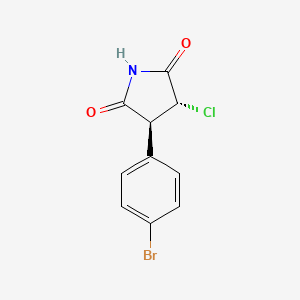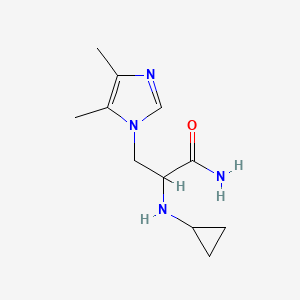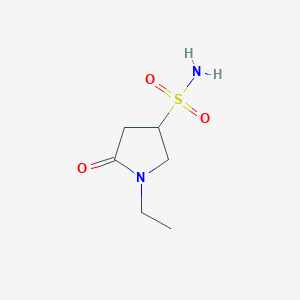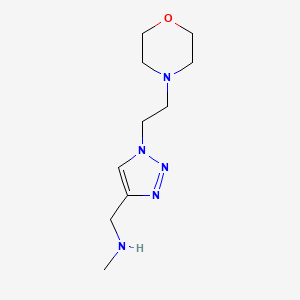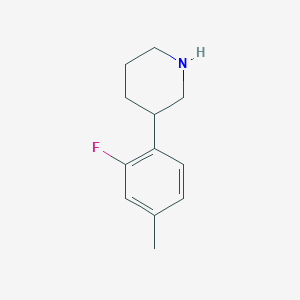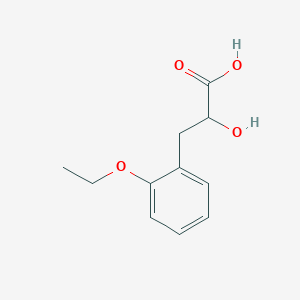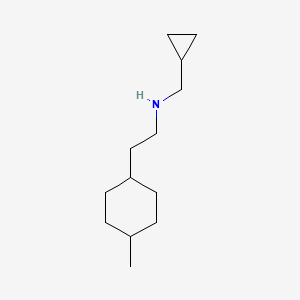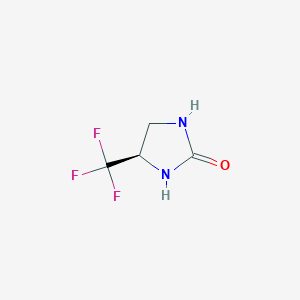
(4R)-4-(trifluoromethyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-(trifluoromethyl)imidazolidin-2-one is a chiral compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the molecule enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(trifluoromethyl)imidazolidin-2-one typically involves the reaction of a suitable imidazolidinone precursor with a trifluoromethylating agent. Common synthetic routes include:
Nucleophilic Substitution: Reacting imidazolidinone with trifluoromethyl iodide in the presence of a base.
Electrophilic Trifluoromethylation: Using reagents like trifluoromethyl sulfonium salts or trifluoromethyl trimethylsilane.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (4R)-4-(trifluoromethyl)imidazolidin-2-one can undergo oxidation reactions to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone oxides, while reduction may produce various reduced imidazolidinone derivatives.
Applications De Recherche Scientifique
(4R)-4-(trifluoromethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (4R)-4-(trifluoromethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-(methyl)imidazolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(4R)-4-(ethyl)imidazolidin-2-one: Similar structure but with an ethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (4R)-4-(trifluoromethyl)imidazolidin-2-one makes it unique by enhancing its chemical stability, biological activity, and binding affinity compared to similar compounds.
Propriétés
Formule moléculaire |
C4H5F3N2O |
|---|---|
Poids moléculaire |
154.09 g/mol |
Nom IUPAC |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10)/t2-/m1/s1 |
Clé InChI |
GBVKRAICTVOHIY-UWTATZPHSA-N |
SMILES isomérique |
C1[C@@H](NC(=O)N1)C(F)(F)F |
SMILES canonique |
C1C(NC(=O)N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)
